1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol
Overview
Description
1-Oxa-4-azaspiro[4.5]decane, also known as Cyclohexanespiro-2′-(1′,3′-oxazolidine), is a heterocyclic compound . Its empirical formula is C8H15NO and it has a molecular weight of 141.21 .
Molecular Structure Analysis
The SMILES string for 1-Oxa-4-azaspiro[4.5]decane is C1CCC2(CC1)NCCO2 . This represents the structure of the molecule in a linear format.Physical and Chemical Properties Analysis
1-Oxa-4-azaspiro[4.5]decane has a refractive index of 1.4830 (lit.), a boiling point of 203-204 °C (lit.), and a density of 0.996 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Structural Insights
1-Oxa-4-azaspiro[4.5]decane derivatives are primarily involved in chemical synthesis and structural studies. These compounds are core structures in various natural and synthetic products with significant biological activities, hence representing challenging targets for chemical synthesis. For instance, Sinibaldi and Canet (2008) highlighted the novel strategies developed for synthesizing spiroaminals, including 1-oxa-4-azaspiro[4.5]decane derivatives, due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008). Additionally, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane was analyzed by Wen (2002), revealing its chiral nature and conformational properties (Wen, 2002).
Biological and Pharmacological Potential
The derivatives of 1-Oxa-4-azaspiro[4.5]decane show promising biological and pharmacological properties. For example, Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is significant for producing biologically active compounds (Ogurtsov & Rakitin, 2020). Tsukamoto et al. (1995) synthesized 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for Alzheimer's disease treatment, showing potent activities in vitro and in vivo (Tsukamoto et al., 1995).
Applications in Drug Discovery
The synthesis of novel spirocycles, like 1-Oxa-4-azaspiro[4.5]decane derivatives, is a key area in drug discovery. Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which act as multifunctional, structurally diverse modules for drug discovery, indicating the potential of such compounds in developing new drugs (Li, Rogers-Evans, & Carreira, 2013).
Cancer Research
In the realm of cancer research, Yang et al. (2019) designed and synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and evaluated their anticancer activity. Their study showed that some compounds had moderate to potent activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Yang et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c12-6-9(7-13)8-14-10(11-9)4-2-1-3-5-10/h11-13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEFUAJBLZQMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(CO2)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315174 | |
Record name | 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63478-84-2 | |
Record name | 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.